

# A Technical Guide to the Cellular Targets and Pathways of XY028-140

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## Compound of Interest

Compound Name: XY028-140

Cat. No.: B10824900

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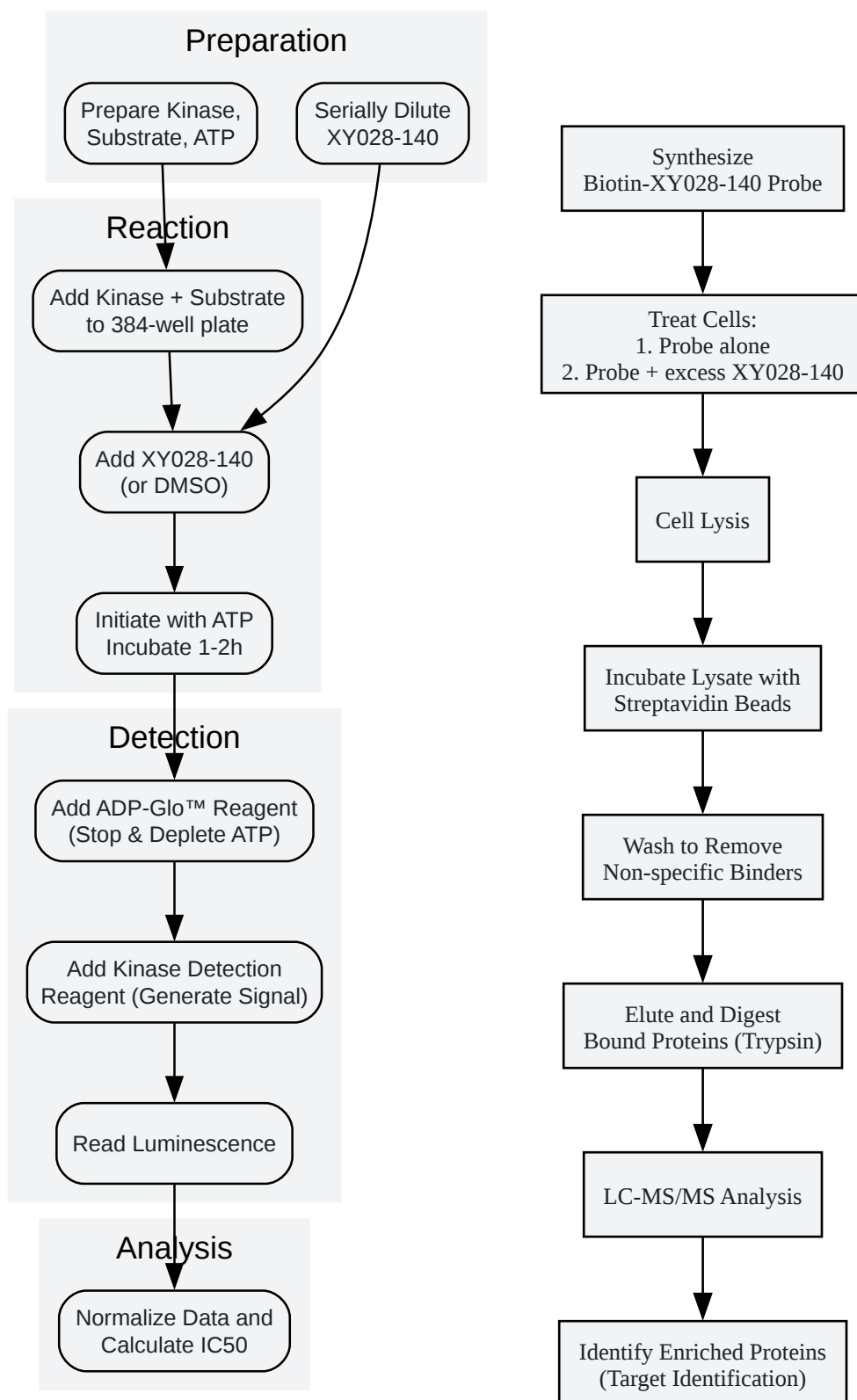
## Executive Summary

**XY028-140** is a potent and selective small molecule identified as a dual-function PROTAC (Proteolysis Targeting Chimera) that both inhibits and degrades Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).<sup>[1][2][3]</sup> These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers.<sup>[1]</sup> **XY028-140** functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), thereby tagging them for proteasomal degradation.<sup>[1][4][5]</sup> This dual mechanism of action—direct kinase inhibition and targeted protein degradation—offers a robust and potentially more durable therapeutic strategy compared to kinase inhibition alone. This guide provides an in-depth overview of the cellular targets of **XY028-140**, quantitative data on its activity, and detailed protocols for its characterization.

## Core Cellular Target: The CDK4/6-Cyclin D-Rb Axis

The primary cellular targets of **XY028-140** are CDK4 and CDK6. In complex with Cyclin D, these kinases phosphorylate the Retinoblastoma protein (Rb).<sup>[1]</sup> Phosphorylation of Rb releases the transcription factor E2F, allowing it to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting and degrading CDK4/6, **XY028-140** prevents Rb phosphorylation, maintains E2F in its inactive state, and imposes a G1 cell cycle arrest, thereby suppressing tumor cell proliferation.<sup>[1]</sup>





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## References

- 1. cancer-research-network.com [cancer-research-network.com]
- 2. adooq.com [adooq.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]
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